2-Phenoxy-1,3-bis(trifluoromethyl)benzene
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Overview
Description
2-Phenoxy-1,3-bis(trifluoromethyl)benzene is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a benzene ring substituted with a phenoxy group and two trifluoromethyl groups at the 1 and 3 positions. This combination of functional groups imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene typically involves the reaction of 2-phenoxybenzene with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield partially or fully reduced products.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles like acyl chlorides for Friedel-Crafts acylation.
Major Products Formed:
Oxidation: Phenolic or quinone derivatives.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Various halogenated or acylated products.
Scientific Research Applications
2-Phenoxy-1,3-bis(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins or enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-Phenoxybenzene: Lacks the trifluoromethyl groups, affecting its lipophilicity and biological activity.
2,4-Bis(trifluoromethyl)phenol: Contains a hydroxyl group instead of a phenoxy group, leading to different chemical behavior and applications.
Uniqueness: 2-Phenoxy-1,3-bis(trifluoromethyl)benzene is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart a combination of high lipophilicity, metabolic stability, and versatile reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-phenoxy-1,3-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-7-4-8-11(14(18,19)20)12(10)21-9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBRGPXPIBFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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